REACTION_SMILES
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[CH3:26][OH:27].[F:1][c:2]1[cH:3][n:4][c:5]([NH:8][CH2:9][CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O:17][CH2:18][c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[O:25])[CH2:14][CH2:15]2)[n:6][cH:7]1>>[F:1][c:2]1[cH:3][n:4][c:5]([NH:8][CH2:9][CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=C(OCc1ccccc1)N1CCC(CNc2ncc(F)cn2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)N1CCC(CNc2ncc(F)cn2)CC1
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Name
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Type
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product
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Smiles
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Fc1cnc(NCC2CCNCC2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |